2-Chloro-N,6-dimethylpyrimidin-4-amine
Overview
Description
2-Chloro-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.6 . It is a solid substance .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The InChI code for 2-Chloro-N,6-dimethylpyrimidin-4-amine is 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3, (H,8,9,10) .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-anilinopyrimidines by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2-Chloro-N,6-dimethylpyrimidin-4-amine is a solid substance . It has a molecular weight of 157.6 .Scientific Research Applications
Organic Synthesis Intermediary
2-Chloro-N,6-dimethylpyrimidin-4-amine: is commonly used as an intermediate in organic synthesis. It serves as a starting reagent for various chemical reactions due to its reactive chloro and amino groups, which can be substituted or modified to produce a wide range of compounds .
Synthesis of Anilinopyrimidines
This compound is utilized in the synthesis of 2-anilinopyrimidines by reacting with aniline derivatives. These reactions can be enhanced using microwave-assisted synthesis, which is more efficient than conventional methods . Anilinopyrimidines have potential bioactivity and are explored for their fungicidal and pesticidal properties.
Antiproliferative Agents
Some derivatives of 2-anilinopyrimidines, synthesized from 2-Chloro-N,6-dimethylpyrimidin-4-amine , have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines . This highlights its role in the development of new anticancer drugs.
Molecular Recognition
The ability of anilinopyrimidine derivatives to form supramolecular networks makes them useful for molecular recognition applications. This property is significant in the field of biochemistry for the identification and interaction of molecules .
Antibacterial and Antibiofilm Agents
Derivatives of 2-Chloro-N,6-dimethylpyrimidin-4-amine have been designed and synthesized for their antibacterial and antibiofilm activities. These compounds are characterized by spectral techniques and are important in the study of new treatments for bacterial infections .
Pharmaceutical Intermediates
The compound acts as an intermediate for the synthesis of various pharmaceuticals such as bephenium hydroxynaphthoate , diltiazem , mepyramine , and phenyltoloxamine . These medications have diverse therapeutic uses, ranging from antihypertensive to antihistamine effects.
Kinase Inhibition
As part of its role in antiproliferative agents, 2-Chloro-N,6-dimethylpyrimidin-4-amine derivatives are investigated for their kinase inhibition properties. Kinases are enzymes that play a crucial role in cell signaling and metabolism, and their inhibition can be a strategy for treating diseases like cancer .
Environmental Impact Studies
Due to its potential toxicity and long-lasting effects on aquatic life, studies involving 2-Chloro-N,6-dimethylpyrimidin-4-amine also include environmental impact assessments. This is crucial for understanding and mitigating the ecological risks associated with the use and disposal of this chemical .
Mechanism of Action
Safety and Hazards
Future Directions
While the specific future directions for 2-Chloro-N,6-dimethylpyrimidin-4-amine are not mentioned in the search results, it’s worth noting that similar compounds have been evaluated for their potential bioactivity . For instance, some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
properties
IUPAC Name |
2-chloro-N,6-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJBFZIBXQRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600563 | |
Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,6-dimethylpyrimidin-4-amine | |
CAS RN |
3569-33-3 | |
Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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